2-Cyano-6-(4-pyridylthio)pyridine
Description
2-Cyano-6-(4-pyridylthio)pyridine is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a 4-pyridylthio (-S-C5H4N) substituent at the 6-position. Its molecular formula is C11H7N3S, with a molecular weight of 213.26 g/mol. This compound is of interest in medicinal chemistry and materials science, though direct data on its synthesis or applications are absent in the provided evidence.
Properties
Molecular Formula |
C11H7N3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
6-pyridin-4-ylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3S/c12-8-9-2-1-3-11(14-9)15-10-4-6-13-7-5-10/h1-7H |
InChI Key |
OYCXCOLTCYSPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)SC2=CC=NC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
- Cyano-Containing Analogs: 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (HB675, ): Features a cyano group at the 3-position, a methoxy (-OCH3) at the 5-position, and a trimethylsilyl (-Si(CH3)3) group at the 4-position. The cyano group here likely reduces electron density at the pyridine ring, similar to the target compound. However, the silyl group adds steric hindrance and lipophilicity, which the target compound lacks . tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (HB677, ): Includes a cyano group at the 3-position and a carbamate (-OC(O)NH-t-Bu) substituent.
- Sulfur-Free Analogs: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (): Contains a fluorine (electron-withdrawing) and pyrrolidinyl (electron-donating) group. The fluorine’s electronegativity contrasts with the cyano group in the target compound, while the pyrrolidinyl substituent introduces conformational flexibility .
Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (213.26 g/mol) is intermediate between HB675 (206.32 g/mol) and HB274 (217.65 g/mol).
- The 4-pyridylthio group contributes a sulfur atom (32.07 g/mol), increasing molecular weight compared to oxygenated analogs like HB675.
Commercial Availability and Pricing
- Cyano- and Silyl-Containing Compounds: HB675 and HB677 are priced at $400/1g, reflecting the cost of synthesizing sterically hindered or functionalized derivatives .
- Chloro-Substituted Derivatives: HB274 (chloro and dimethoxymethyl groups) is priced at $400/1g, similar to cyano-containing analogs, suggesting substituent complexity drives cost .
Research Implications and Limitations
- Electronic Effects: The cyano group in the target compound may enhance electrophilic reactivity compared to methoxy or pyrrolidinyl substituents in analogs like HB677 or .
- Thioether vs. Ether/Silyl Groups: The 4-pyridylthio group’s sulfur atom may improve solubility in nonpolar solvents compared to oxygenated analogs, though this is speculative without experimental data.
- Limitations : Direct data on the target compound’s synthesis, stability, or applications are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
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